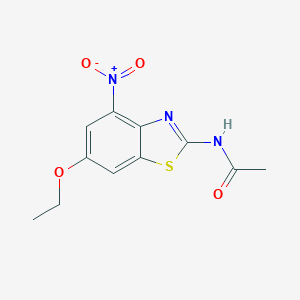

![molecular formula C13H12N2O5 B459087 3-(5-Methyl-isoxazol-3-yl)-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid CAS No. 1087753-92-1](/img/structure/B459087.png)

3-(5-Methyl-isoxazol-3-yl)-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

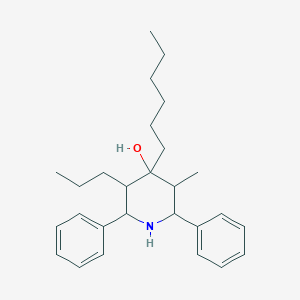

The compound “3-(5-Methyl-isoxazol-3-yl)-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid” is a complex organic molecule. It contains an isoxazole ring, which is a five-membered heterocyclic moiety with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have been found to have a wide spectrum of biological activities and therapeutic potential .

Molecular Structure Analysis

The molecular structure of isoxazole derivatives can be quite complex and varies depending on the specific compound. The structure of isoxazole itself consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions . The specific structure of “3-(5-Methyl-isoxazol-3-yl)-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid” would require more specific information or computational analysis for a detailed understanding.Chemical Reactions Analysis

Isoxazole derivatives can undergo a variety of chemical reactions. The specific reactions would depend on the exact structure of the compound and the conditions under which the reactions are carried out . More specific information would be needed to provide a detailed analysis of the chemical reactions of “3-(5-Methyl-isoxazol-3-yl)-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid”.Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

The complex nature of 3-(5-Methyl-isoxazol-3-yl)-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0^1,5^]dec-8-ene-6-carboxylic acid and its analogs has been explored in various studies, focusing on their synthesis and structural characterization. One study detailed the molecular and crystal structures of related compounds, providing insights into their crystallization and chemical relationships, which are crucial for understanding the broader class of compounds to which 3-(5-Methyl-isoxazol-3-yl)-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0^1,5^]dec-8-ene-6-carboxylic acid belongs (Quadrelli, Bovio, & Piccanello, 2011).

Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds, particularly those involving isoxazole and pyrazole derivatives, has been a subject of interest due to their potential in various applications. A study reported efficient heterocyclization techniques leading to new types of glutamate-like 3-(trihalomethylated-1,2-azol-3-yl)propanoate, highlighting the synthetic versatility and potential application of compounds similar to 3-(5-Methyl-isoxazol-3-yl)-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0^1,5^]dec-8-ene-6-carboxylic acid (Flores et al., 2014).

Spirocyclic Compound Formation

Another study focused on the unexpected formation of spirocyclic compounds, which are structurally related to 3-(5-Methyl-isoxazol-3-yl)-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0^1,5^]dec-8-ene-6-carboxylic acid. These compounds were obtained from reactions involving hydroxypiperidines and acrylonitrile, further hydrolyzed to carboxylic acids, demonstrating the complexity and unpredictability of reactions involving such intricate molecules (Yu. et al., 2015).

Anticonvulsant Activity Correlation

Research has also been conducted on the anticonvulsant activity of compounds structurally related to 3-(5-Methyl-isoxazol-3-yl)-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0^1,5^]dec-8-ene-6-carboxylic acid. The x-ray crystal structure of similar compounds was determined and correlated to their biological activity, providing valuable insights into the potential therapeutic applications of these complex molecules (Jackson et al., 2012).

Intramolecular Diels–Alder Reaction

The synthesis of 10-oxa-3-aza-tricyclo[5.2.1.0^1,5]dec-8-en-4-ones, which share a similar tricyclic framework with 3-(5-Methyl-isoxazol-3-yl)-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0^1,5^]dec-8-ene-6-carboxylic acid, through an intramolecular Diels–Alder reaction, illustrates the utility of this reaction in constructing functionalized polycyclic systems in a stereocontrolled manner. This highlights the synthetic potential of such reactions in creating complex molecular architectures (Milkiewicz et al., 2003).

Mecanismo De Acción

The mechanism of action of isoxazole derivatives can vary widely depending on their specific structure and the biological system in which they are acting. Some isoxazole derivatives have been found to have immunoregulatory properties, acting as immunosuppressive, anti-inflammatory, immunoregulatory, and immunostimulatory compounds . The specific mechanism of action of “3-(5-Methyl-isoxazol-3-yl)-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid” would require further investigation.

Direcciones Futuras

The field of isoxazole derivatives is a promising area of research, with potential applications in the development of new drugs for the treatment of various diseases . Future research could focus on developing new synthetic strategies for isoxazole derivatives, investigating their mechanisms of action, and evaluating their safety and efficacy in various biological systems.

Propiedades

IUPAC Name |

3-(5-methyl-1,2-oxazol-3-yl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O5/c1-6-4-8(14-20-6)15-5-13-3-2-7(19-13)9(12(17)18)10(13)11(15)16/h2-4,7,9-10H,5H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCRBLLBFYVWIES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)N2CC34C=CC(O3)C(C4C2=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

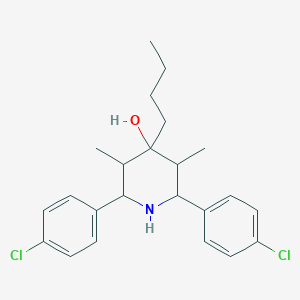

![4',8'-dimethyl-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinoline]](/img/structure/B459008.png)

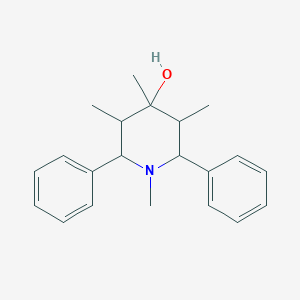

![6-Amino-4-(3-ethoxy-4-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B459014.png)

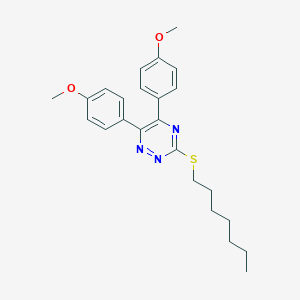

![N-(2,6-dimethylphenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B459017.png)

![5-Methyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclohexane]](/img/structure/B459023.png)

![2-{[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B459025.png)

![9-[(2-Chlorobenzyl)sulfanyl]acenaphtho[1,2-e][1,2,4]triazine](/img/structure/B459027.png)